Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H16F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrrolidine ring
Mechanism of Action
The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules . It can enhance metabolic stability, improve lipophilicity, and modulate the pKa of proximal groups, which can influence the compound’s bioavailability and distribution.
The benzyl group in the compound could potentially undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially modify the compound’s activity and interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethylpyridines and trifluoromethylindoles.
Trifluoromethylpyridines: Known for their use in pharmaceuticals and agrochemicals.
Trifluoromethylindoles: Investigated for their biological activities and potential therapeutic applications
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrrolidine ring with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBKOZLEEYGNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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